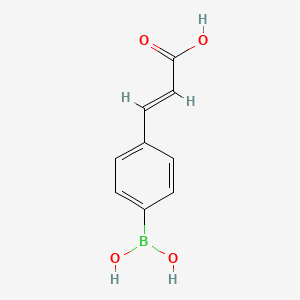

4-(Carboxyvin-2-YL)phenylboronic acid

描述

属性

IUPAC Name |

(E)-3-(4-boronophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6,13-14H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMLKNHGGSYOMP-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=CC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)/C=C/C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159896-15-8 | |

| Record name | 4-(E-2-Carboxyvinyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 4 Carboxyvin 2 Yl Phenylboronic Acid

Established Synthetic Pathways to Phenylboronic Acid Scaffolds

The synthesis of phenylboronic acids, the foundational structure of 4-(carboxyvin-2-yl)phenylboronic acid, is well-established in organic chemistry. Several key methodologies are routinely employed, each with its advantages and limitations.

One of the most traditional methods involves the reaction of an organometallic species, such as a Grignard reagent (phenylmagnesium bromide), with a trialkyl borate (B1201080), like trimethyl borate, followed by aqueous hydrolysis to yield the phenylboronic acid. chemicalbook.com While widely used, this method can sometimes be limited by the compatibility of functional groups with the highly reactive organometallic intermediate.

A more modern and versatile approach is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a diboronyl reagent, such as bis(pinacolato)diboron, to install a boronic ester group onto an aryl halide or triflate. wikipedia.org This method offers excellent functional group tolerance and is a cornerstone of modern synthetic organic chemistry.

Furthermore, direct C-H borylation has emerged as a highly atom-economical route to phenylboronic acids. This method involves the direct, transition-metal-catalyzed reaction of an aromatic C-H bond with a boron-containing reagent, avoiding the pre-functionalization required in other methods.

A specific pathway to a closely related compound, 4-carboxyphenylboronic acid, involves the saponification of a corresponding ester or nitrile precursor. For instance, hydrolysis of a cyano group or an ester group on the phenyl ring can be achieved to furnish the carboxylic acid functionality. researchgate.net

| Synthetic Method | Key Reagents | General Description | Key Features |

| Grignard Reaction | Phenylmagnesium halide, Trialkyl borate | Reaction of a Grignard reagent with a borate ester followed by hydrolysis. | Traditional method, can have functional group compatibility issues. |

| Miyaura Borylation | Aryl halide/triflate, Bis(pinacolato)diboron, Palladium catalyst | Palladium-catalyzed cross-coupling to form a boronic ester. | High functional group tolerance, versatile. |

| Direct C-H Borylation | Arene, Diboronyl reagent, Transition-metal catalyst | Direct catalytic borylation of an aromatic C-H bond. | Atom-economical, avoids pre-functionalization. |

| Saponification | Ester or nitrile precursor, Base (e.g., NaOH) | Hydrolysis of an ester or nitrile to the corresponding carboxylic acid. | Useful for introducing the carboxyl group at a late stage. researchgate.net |

Functional Group Interconversions and Tailoring of the Carboxyvinyl Moiety

The carboxyvinyl moiety of this compound offers a rich platform for chemical modification, allowing for the fine-tuning of the molecule's properties. Key transformations include reactions of the carboxylic acid and the vinyl group.

Esterification: The carboxylic acid can be readily converted to its corresponding ester through Fischer esterification. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction with an alcohol is an equilibrium process, often driven to completion by removing water or using an excess of the alcohol. organic-chemistry.orgmasterorganicchemistry.com Boronic acids themselves can act as catalysts or co-catalysts in esterification reactions, particularly for substrates with coordinating groups like α-hydroxy acids. researchgate.net Phenylboronic acid has also been used as a phase-transfer reagent to promote the selective esterification of sugar alcohols. rsc.org

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This transformation often requires activation of the carboxylic acid, for example, by converting it to an acid chloride. Alternatively, direct dehydrative amidation can be achieved using boronic acid catalysis. Arylboronic acids, particularly those with electron-withdrawing groups, in cooperation with additives like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), can effectively catalyze the formation of amides from carboxylic acids and amines. nih.govrsc.org

Polymerization of the Vinyl Group: The vinyl substituent provides a handle for polymerization, leading to the formation of functional polymers. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP) have been successfully employed for the controlled polymerization of vinylphenylboronic acid derivatives. nih.govrsc.orgresearchgate.net This allows for the synthesis of well-defined homopolymers and block copolymers with responsive properties.

| Functional Group | Reaction | Reagents/Conditions | Product | Application/Significance |

| Carboxylic Acid | Fischer Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | Modification of solubility and reactivity. organic-chemistry.orgmasterorganicchemistry.com |

| Carboxylic Acid | Amidation | Amine, Coupling agent or Boronic acid catalyst + DMAPO | Amide | Introduction of new functional groups and building blocks. nih.govsigmaaldrich.com |

| Vinyl Group | RAFT Polymerization | Chain Transfer Agent (CTA), Initiator | Polymer | Creation of sugar-responsive polymers and materials. nih.gov |

| Vinyl Group | NMP | Nitroxide mediator, Initiator | Polymer | Synthesis of thermo-responsive and pH-responsive polymers. rsc.orgresearchgate.net |

Advanced Derivatization Approaches for Targeted Applications

The unique chemical properties of this compound, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols, have been exploited in a wide range of advanced applications through targeted derivatization.

Biosensors: The diol-binding capability of the boronic acid group is central to its use in biosensors, especially for the detection of saccharides. Phenylboronic acid derivatives can be functionalized with electroactive molecules like ferrocene (B1249389) to create electrochemical biosensors for glycoproteins and other biomolecules. nih.gov Furthermore, the polymerization of vinylphenylboronic acid monomers can lead to materials for micellar sugar sensors and polymeric pH sensors. nih.govrsc.org

Drug Delivery Systems: Phenylboronic acid-functionalized materials are extensively investigated for drug delivery applications. They can be used to create pH-responsive nanoparticles that release their cargo in the acidic tumor microenvironment. nih.gov The conjugation of phenylboronic acid to nanoparticles, such as those made from chitosan (B1678972), can enhance tumor targeting due to the overexpression of sialic acid on cancer cells. nih.govrsc.org Moreover, phenylboronic acid modification has been shown to facilitate the lysosomal escape of nanomedicines, a critical step for improving the efficacy of intracellularly delivered drugs. nih.gov Polymers containing phenylboronic acid have also been developed for glucose-triggered drug delivery. nih.govrsc.org

Polymeric Materials and Hydrogels: this compound and its derivatives are valuable monomers for the synthesis of functional polymers. For instance, it can be used as a reactant in the preparation of polymeric complexes. sigmaaldrich.com The reversible nature of the boronic ester bond is utilized in the formation of self-healing and pH-responsive hydrogels by crosslinking poly(vinyl alcohol) (PVA) with phenylboronic acid-terminated polymers. rsc.org Hypercrosslinked polymers prepared from phenylboronic acid-based monomers have shown potential as effective adsorbents for environmental pollutants. researchgate.net

| Application Area | Derivatization Strategy | Mechanism/Principle | Example |

| Biosensing | Functionalization with redox moieties | Boronic acid-diol binding for analyte capture, redox moiety for signal transduction. | Ferrocene-phenylboronic acid for electrochemical detection of glycoproteins. nih.gov |

| Drug Delivery | Conjugation to nanoparticles | Targeting sialic acid on cancer cells via boronic acid-diol interaction. | Phenylboronic acid-decorated chitosan nanoparticles for tumor targeting. nih.gov |

| Drug Delivery | Formation of pH-responsive polymers | pH-sensitive boronic ester linkages that cleave in acidic environments. | Self-assembled nanoparticles for pH-triggered drug release. nih.gov |

| Smart Materials | Cross-linking of polymers | Reversible boronic ester bond formation for dynamic hydrogels. | Self-healing hydrogels from PVA and phenylboronic acid-functionalized polymers. rsc.org |

| Polymer Chemistry | Polymerization of vinyl group | Creating polymers with stimuli-responsive properties. | Synthesis of glucose-responsive block copolymers via RAFT polymerization. nih.gov |

Reactivity and Mechanistic Insights into 4 Carboxyvin 2 Yl Phenylboronic Acid Interactions

Boronic Acid-Diol Recognition Mechanisms in Aqueous Environments

Boronic acids are well-established as receptors for molecules containing 1,2- or 1,3-diol functionalities, a class that includes many biologically significant compounds like saccharides. nih.gov This recognition is based on the formation of a reversible covalent bond, resulting in a five- or six-membered cyclic boronate ester. In an aqueous solution, 4-(Carboxyvin-2-YL)phenylboronic acid exists in equilibrium between a neutral, trigonal planar form (sp² hybridized boron) and an anionic, tetrahedral boronate form (sp³ hybridized boron), which is formed by the addition of a hydroxide (B78521) ion. nih.govaablocks.com This equilibrium is highly dependent on the pH of the solution. nih.gov The formation of the stable boronate ester with a diol preferentially involves the tetrahedral boronate species. researchgate.net

The general mechanism involves the displacement of the hydroxyl groups on the boronic acid by the hydroxyl groups of the diol. This dynamic covalent interaction is the foundation for the use of boronic acids in sensors and other molecular recognition systems. wikipedia.orgrsc.org The presence of the carboxyvinyl group on the phenyl ring of this compound significantly influences its electronic properties and, consequently, its binding affinity and reactivity.

The formation of a boronate ester from a boronic acid and a diol is a reversible process characterized by an equilibrium constant (K_eq_). Kinetic studies have revealed that the reaction mechanism can be complex, with multiple competing pathways. nih.govnih.gov Initially, it was believed that the anionic tetrahedral boronate ion was significantly more reactive towards diols than the neutral trigonal boronic acid. aablocks.com However, more recent studies suggest that the preferred kinetic pathway often involves the addition of the diol to the neutral, sp²-hybridized boronic acid. aablocks.comrsc.org

Kinetic investigations using techniques like pseudo-first-order analysis and saturation kinetics have helped to elucidate these mechanisms. For some boronic acids, the reaction shows a first-order dependence on the diol concentration at low concentrations, while exhibiting zero-order dependence (saturation) at very high diol concentrations. nih.gov This saturation behavior is indicative of a multi-step process, likely involving a pre-equilibrium step, such as the loss of a coordinated solvent molecule, before the rate-determining nucleophilic attack by the diol. nih.gov

The stability of the resulting boronate ester is crucial for any application. The equilibrium and stability constants for these complexes are often determined using spectroscopic methods, such as UV-Vis or fluorescence spectroscopy. A common method is the competitive binding assay using Alizarin Red S (ARS), a catechol-containing dye that becomes fluorescent upon binding to a boronic acid. nih.govresearchgate.netacs.org The displacement of ARS by a competing diol leads to a decrease in fluorescence, allowing for the calculation of the binding constant for the boronic acid-diol pair. nih.govacs.org

Table 1: Factors Influencing Boronate Ester Formation Kinetics and Equilibrium

| Factor | Description | Impact on this compound |

|---|---|---|

| Reaction Pathway | The reaction can proceed through either the neutral trigonal boronic acid or the anionic tetrahedral boronate. aablocks.com | The electron-withdrawing nature of the carboxyvinyl group favors the formation of the tetrahedral boronate at a lower pH, potentially influencing the dominant reaction pathway. |

| Intermediate Formation | Evidence suggests the formation of a transient intermediate after the loss of a coordinated solvent molecule. nih.gov | This general mechanism is expected to apply, with the kinetics influenced by the electronic properties of the substituted phenyl ring. |

| Equilibrium Constant (K_eq_) | Defines the stability of the final boronate ester complex. researchgate.net | The strong electron-withdrawing effect of the substituent is predicted to increase the Lewis acidity of the boron center, leading to a higher K_eq_ and more stable ester formation compared to unsubstituted phenylboronic acid. |

The reactivity of this compound is profoundly influenced by both the solution pH and the electronic effects imparted by its substituents. Boronic acids are Lewis acids that can also act as Brønsted acids in aqueous solution. nih.gov The equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate is defined by the acid dissociation constant (pKa). For unsubstituted phenylboronic acid, the pKa is approximately 8.8-9.0. nih.govresearchgate.net

The binding affinity for diols is highly pH-dependent. The strongest complexes are typically formed when the pH of the solution is near the pKa of the boronic acid, as this provides a significant population of the more reactive tetrahedral boronate form. researchgate.net The binding is an equilibrium process where higher pH levels favor the formation of the boronate ester complex, and lower pH levels promote its cleavage. researchgate.net

Electronic effects of substituents on the phenyl ring play a critical role in tuning the pKa and reactivity. nih.gov

Electron-withdrawing groups (like nitro, formyl, or the carboxyvinyl group) stabilize the negatively charged tetrahedral boronate, thereby increasing the acidity of the boronic acid and lowering its pKa. nih.govresearchgate.netresearchgate.net This generally leads to stronger binding affinity for diols at or near physiological pH. researchgate.net

Electron-donating groups (like amino or methoxy) have the opposite effect, destabilizing the boronate anion, increasing the pKa, and reducing diol-binding affinity. researchgate.net

For this compound, the carboxyvinyl substituent acts as a strong electron-withdrawing group through both inductive and resonance effects. This is expected to significantly lower its pKa compared to unsubstituted phenylboronic acid, making it a more effective diol receptor in neutral or slightly acidic aqueous solutions.

Table 2: Predicted Electronic and pH Effects on this compound

| Property | Unsubstituted Phenylboronic Acid | Predicted for this compound | Rationale |

|---|---|---|---|

| pKa | ~8.8 - 9.0 nih.govresearchgate.net | Lower (e.g., < 8.0) | The carboxyvinyl group is electron-withdrawing, stabilizing the anionic boronate form. nih.govresearchgate.net |

| Optimal Binding pH | Typically alkaline (>8) researchgate.net | Closer to neutral (e.g., pH 7-8) | Optimal binding occurs when pH ≈ pKa. A lower pKa shifts the optimal binding window to a lower pH. researchgate.net |

| Diol Affinity | Moderate | Higher | Increased Lewis acidity of the boron center due to the electron-withdrawing substituent enhances the stability of the boronate ester. nih.govresearchgate.net |

Interactions with Specific Biological Ligands

The ability of this compound to form reversible covalent bonds with diols makes it a candidate for interacting with a variety of biological ligands that possess this functionality.

Saccharides and Glycoproteins: Many simple sugars (like glucose and fructose) and the carbohydrate chains of glycoproteins contain vicinal diol motifs. Boronic acids can bind to these structures, a property exploited in the development of sensors for glucose monitoring and for capturing glycoproteins. nih.govacs.org The enhanced affinity of this compound, due to its low pKa, would make it particularly effective for binding saccharides at physiological pH (7.4). researchgate.net Fructose (B13574) generally shows a higher binding affinity to boronic acids compared to glucose. nih.govacs.org

Serine Proteases: Boronic acids are known inhibitors of serine proteases. They act as transition-state analogs, where the electrophilic boron atom forms a stable, reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site. nih.govwikipedia.orgnih.gov This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity. The specificity of the inhibition can be tailored by modifying the side chains of the boronic acid to match the enzyme's substrate preference. nih.gov

Nucleic Acids: The ribose units in RNA contain a 2',3'-cis-diol, making them targets for boronic acid binding. This interaction can be used for the separation and recognition of ribonucleosides and ribonucleotides.

Catecholamines: Neurotransmitters such as dopamine (B1211576) contain a catechol moiety (a 1,2-diol on an aromatic ring), which binds with high affinity to boronic acids. nih.gov This interaction has been utilized in the design of chemosensors for detecting these important signaling molecules.

Reaction Profiles in Organic Transformations

Beyond its molecular recognition capabilities, this compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-boron bond.

Suzuki-Miyaura Coupling: This is one of the most prominent applications of arylboronic acids. nih.govwikipedia.org The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or its ester) and an organohalide or triflate. It is a powerful and widely used method for forming carbon-carbon bonds. In this context, this compound can serve as the organoboron partner to introduce the 4-(carboxyvin-2-YL)phenyl moiety into a wide array of complex molecules. The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov For practical applications, boronic acids are often converted to more stable boronic esters, such as pinacol (B44631) esters, before use in coupling reactions. frontierspecialtychemicals.com

Chan-Lam Coupling: This reaction enables the formation of carbon-heteroatom bonds, specifically carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. It involves the copper-catalyzed coupling of a boronic acid with an amine or an alcohol. wikipedia.org this compound could be used in Chan-Lam reactions to synthesize aryl amines or aryl ethers containing the carboxyvinylphenyl scaffold.

Boronic Acid Catalysis: Organoboron compounds can themselves act as catalysts. Their Lewis acidity allows them to activate carbonyls and alcohols towards nucleophilic attack. acs.orgnih.gov For instance, arylboronic acids have been shown to catalyze dehydrative reactions like Friedel-Crafts alkylations and etherifications by forming transient boronate esters with alcohol substrates, facilitating the formation of a carbocationic intermediate. nih.govrsc.org They can also accelerate condensation reactions, such as the formation of Schiff bases. rsc.org

Applications of 4 Carboxyvin 2 Yl Phenylboronic Acid in Biomedical Research

Advanced Drug Delivery Systems (DDS)

Phenylboronic acid and its derivatives are instrumental in the design of intelligent drug delivery systems. rsc.orgrsc.org These systems can be engineered to release therapeutic payloads in response to specific biological triggers, enhancing efficacy and reducing side effects. bohrium.comrsc.org

A significant challenge in diabetes management is the development of "closed-loop" systems that mimic the natural function of the pancreas. Materials functionalized with phenylboronic acid are leading candidates for these systems. researchgate.netrsc.org The fundamental principle involves the reversible binding of the boronic acid group with glucose. nih.gov

In a hyperglycemic (high glucose) environment, the increased concentration of glucose molecules leads to the formation of hydrophilic boronate esters. This binding event can alter the physical properties of a drug-carrying matrix, such as a hydrogel or nanoparticle. For instance, a hydrophobic polymer matrix loaded with insulin (B600854) can be designed to swell or disassemble upon glucose binding, triggering the release of its insulin payload. rsc.orgnih.gov When blood glucose levels return to normal, the equilibrium shifts, the binding reverses, and insulin release is halted. This glucose-responsive behavior has been demonstrated in various platforms, including hydrogels and self-assembled polymeric nanoparticles. nih.govmdpi.comrsc.org

Table 1: Examples of Glucose-Responsive Systems Based on Phenylboronic Acid Derivatives This table presents findings from research on various phenylboronic acid (PBA) derivatives, illustrating the general mechanism applicable to compounds like 4-(Carboxyvin-2-YL)phenylboronic acid.

| Delivery System Type | PBA Derivative Used | Mechanism of Insulin Release | Key Finding | Reference(s) |

| Polymeric Nanoparticles | Poly(D-gluconamidoethyl methacrylate-r-3-methacrylamido phenylboronic acid) | Swelling of nanoparticles due to glucose binding. | Insulin release increased with rising glucose levels; insulin encapsulation was up to 15%. | nih.gov |

| Hydrogel | 3-Aminophenylboronic acid (3-PBA) conjugated to a pH-responsive polymer. | Enhanced pore size of the hydrogel with increasing pH and glucose concentration. | Achieved acute pH- and glucose-responsive insulin release under physiological conditions. | rsc.org |

| Injectable Hydrogel | Polymer with multiple PBA groups and glucose units. | Reversible cross-linking between PBA and glucose units within the polymer chain. | The hydrogel is self-healing and releases its payload in response to glucose. | nih.gov |

| Nanoparticles | Poly(3-methacrylamido phenylboronic acid) (PMAPBA) and Dextran | Swelling behavior in response to different glucose concentrations. | Insulin loading capacity reached up to 22%, with release modulated by glucose levels. | rsc.org |

Theranostics, the integration of therapeutic and diagnostic functions into a single platform, is a frontier in oncology. The phenylboronic acid moiety is a key tool for targeting cancer cells due to its affinity for sialic acid (SA). acs.orgrsc.org Sialic acid is a sugar molecule that is often overexpressed on the surface of cancer cells, making it a valuable biomarker for targeted therapies. nih.gov The interaction between PBA and the diol groups on sialic acid enables drug delivery vehicles to selectively bind to and identify tumor cells. rsc.orgnih.gov

To harness the PBA-sialic acid interaction for cancer therapy, PBA derivatives are frequently incorporated into the surface of nanoparticles. acs.orgrsc.orgrsc.org These nanovectors, which can be made from materials like chitosan (B1678972), PLGA (poly(lactic-co-glycolic acid)), or self-assembling polymers, are loaded with anticancer drugs. nih.govnih.govsciopen.com The PBA groups on the nanoparticle surface act as targeting ligands, guiding the nanoparticle to the tumor site and facilitating its binding to cancer cells. rsc.org This targeted approach aims to concentrate the therapeutic agent at the tumor, thereby increasing its effectiveness while minimizing exposure and damage to healthy tissues. sciopen.com

Once the nanoparticle reaches the tumor, the binding of phenylboronic acid to sialic acid promotes cellular uptake through endocytosis. nih.gov Studies using various PBA-decorated nanoparticles have demonstrated significantly higher internalization by cancer cells compared to non-decorated nanoparticles. nih.gov Furthermore, some research suggests that these targeted nanoparticles can penetrate deeper into tumor tissues, overcoming the physical barriers presented by the dense extracellular matrix of solid tumors. This enhanced penetration allows the therapeutic agent to reach cancer cells located far from blood vessels, which are often difficult to treat. nih.gov

Table 2: Research Findings on PBA-Functionalized Nanoparticles for Cancer Targeting This table summarizes results from studies on different PBA-functionalized nanoparticles, demonstrating the principles of sialic acid targeting and enhanced uptake.

| Nanoparticle System | PBA Derivative Used | Target Cancer Cell Line | Key Findings | Reference(s) |

| Chitosan Nanoparticles (CS NPs) | 4-Carboxyphenylboronic acid (CPBA) | HepG2 and H22 tumor cells | PBA-decorated NPs showed enhanced cellular uptake, deeper tumor penetration, and superior antitumor efficacy compared to non-decorated NPs. | nih.gov |

| PLGA Nanoparticles | 4-Carboxyphenylboronic acid (CPBA) | Not specified | Encapsulated a synergistic drug combination; displayed faster drug release at acidic pH typical of tumor microenvironments. | nih.gov |

| Rod-Shaped Nano-micelles | 4-Carboxyphenylboronic acid | MCF-7/ADR and 4T1 cells | Enhanced cellular internalization due to specific PBA-sialic acid interactions; achieved redox-controlled synergistic drug delivery. | nih.gov |

| Albumin-based Nanoparticles | Phenylboronic acid-conjugated Paclitaxel | Breast tumor and melanoma models | Formed stable nanoparticles with albumin, leading to longer circulation, higher tumor accumulation, and suppressed tumor growth and metastasis. | sciopen.com |

Beyond targeting, the chemical nature of phenylboronic acids allows for drug release to be controlled by the specific conditions within the tumor microenvironment. bohrium.com Tumors are often characterized by a lower pH (acidosis) and higher levels of reactive oxygen species (ROS) compared to healthy tissues. bohrium.comdovepress.com

PBA-based systems can be designed to be stable at the physiological pH of blood (pH 7.4) but to disassemble or release their drug payload in the acidic environment of a tumor. nih.govnih.gov This is due to the acid-labile nature of the boronate ester bonds formed between the PBA group and a drug or polymer backbone. nih.gov Similarly, some boronic esters are sensitive to oxidation, allowing for drug release to be triggered by the high ROS levels found in many cancers. bohrium.comdovepress.com This dual-stimuli responsiveness (pH and/or ROS) provides an additional layer of control, ensuring the drug is released preferentially at the disease site. rsc.org

Targeted Cancer Theranostics via Sialic Acid Recognition.

Biosensing Technologies and Diagnostic Platforms

The specific and reversible binding properties of the phenylboronic acid group make it an excellent recognition element for biosensors. acs.orgmdpi.com These sensors are designed to detect and quantify biologically important molecules, offering powerful tools for disease diagnosis and monitoring. The interaction of the boronic acid with diol-containing targets can be translated into a measurable signal, such as an electrical current or an optical change. electrochemsci.orgrsc.org

PBA-based electrochemical sensors have been developed for the highly sensitive detection of analytes like glucose and dopamine (B1211576). electrochemsci.orgmdpi.com For instance, when a PBA-modified electrode binds to glucose, it can alter the electrochemical properties at the electrode surface, generating a signal proportional to the glucose concentration. mdpi.com In diagnostics, this principle is applied to detect glycoproteins that are biomarkers for certain cancers. mdpi.com By functionalizing surfaces or nanoparticles with PBA, researchers can create platforms that capture these biomarkers for subsequent detection, potentially enabling early cancer diagnosis. mdpi.comrsc.org

Glucose and Saccharide Detection Systems

Phenylboronic acids (PBAs) are extensively utilized as synthetic receptors for the detection of glucose and other saccharides due to their capacity to reversibly bind with cis-1,2- and cis-1,3-diols present in these sugar molecules. nih.govnih.gov This interaction, which results in the formation of cyclic boronate esters, is the cornerstone of various sensing platforms. nih.gov While much of the research focuses on the broader class of PBAs, the principles are directly applicable to understanding the potential of specific derivatives like this compound.

Optical and fluorescence-based sensors leveraging phenylboronic acid derivatives offer high sensitivity for saccharide detection. mdpi.com These systems often work on principles like photoinduced electron transfer (PET), where the binding of a saccharide to the boronic acid moiety alters the electronic properties of an integrated fluorophore, leading to a detectable change in fluorescence. nih.gov For instance, a sensor molecule incorporating a fluorophore and a boronic acid receptor can exhibit quenched fluorescence in its free state. Upon binding to glucose, the boron atom's acidity increases, strengthening its interaction with a nearby amine group, which in turn reduces the quenching effect and enhances fluorescence. nih.gov

Another advanced approach involves an indicator displacement assay (IDA). In these systems, a fluorescent dye is initially bound to the boronic acid receptor. The introduction of a saccharide, which has a higher affinity for the receptor, displaces the dye, causing a measurable change in the fluorescence signal. nih.gov Researchers have also developed sensor arrays using a single phenylboronic acid-containing fluorescent probe that yields different responses to various saccharides at different pH levels, allowing for their discrimination. mdpi.com The selectivity of these sensors often depends on the relative abundance of the furanose form of the monosaccharide in aqueous solutions, with fructose (B13574) typically showing a strong response. mdpi.com

| Sensing Mechanism | Principle | Analyte Example | Outcome |

| Photoinduced Electron Transfer (PET) | Saccharide binding modulates the electronic properties of a fluorophore, altering its emission. | Glucose | Fluorescence enhancement or quenching. nih.gov |

| Indicator Displacement Assay (IDA) | A competitive binding process where the target saccharide displaces a pre-bound fluorescent dye. | Fructose, Glucose | Change in fluorescence intensity or color. nih.gov |

| Aggregation-Induced Emission (AIE) | Saccharide binding alters the aggregation state of the sensor molecule, leading to a significant change in fluorescence. | Glucose | Strong fluorescence emission upon aggregation. researchgate.net |

| Fluorescence Resonance Energy Transfer (FRET) | Binding of saccharide changes the distance between two chromophores, altering the energy transfer efficiency. | D-Glucose | Change in fluorescence emission ratio. nih.gov |

Electrochemical biosensors based on phenylboronic acid and its derivatives provide a robust platform for glucose detection. nih.gov These sensors typically involve the immobilization of a PBA derivative onto an electrode surface, such as gold or carbon. nih.gov The binding of glucose to the immobilized PBA leads to the formation of a negatively charged boronate ester in neutral aqueous solutions. nih.gov This change in charge density at the electrode surface can be measured using various electrochemical techniques, including voltammetry and potentiometry.

In some designs, redox-active molecules like ferrocene (B1249389) are functionalized with boronic acid to create sugar-selective redox compounds. nih.gov The binding of glucose modulates the electrochemical properties of the ferrocene, providing a clear signal. Another common approach utilizes ion-sensitive field-effect transistors (FETs) as signal transducers. nih.gov In these devices, the change in surface potential on the PBA-modified gate upon glucose binding is detected as the output signal. nih.gov These electrochemical methods offer a sensitive, label-free approach for the detection of saccharides and related glycoproteins. researchgate.netlu.se

| Electrode/Transducer Type | Detection Principle | Target Analyte(s) | Limit of Detection (LOD) |

| PBA-Modified Gold Electrode (Capacitive) | Selective interaction between diols and immobilized aminophenylboronic acid (APBA) changes capacitance. | Glucose, Fructose, Dextran | 0.8 nM (Glucose), 0.6 nM (Fructose), 13 pM (Dextran). lu.se |

| Ion-Sensitive Field-Effect Transistor (FET) | Change in surface potential upon glucose binding to the PBA-modified gate. | Glucose | Not specified. nih.gov |

| Gold Nanoparticle/Graphene/GOx Electrode | Combination of mercaptophenylboronic acid, nanoparticles, and glucose oxidase (GOx) for glucose detection. | Glucose | Not specified. nih.gov |

| Gold CD-trode (Fluorescence) | Immobilization of 4-mercaptophenylboronic acid for fluorescence-based detection. | Monosaccharides | Picomolar levels. nih.gov |

Hydrogels functionalized with phenylboronic acid have emerged as promising materials for continuous glucose monitoring. nih.govmdpi.com These "smart" hydrogels undergo a volumetric change in response to glucose concentrations. bham.ac.uk The mechanism involves the binding of glucose to the PBA units within the hydrogel network. This complexation increases the negative charge density within the matrix, leading to an increase in the Donnan osmotic pressure. nih.gov The result is swelling of the hydrogel, and this volumetric expansion can be transduced into a detectable signal. nih.gov

One innovative approach embeds photonic crystals, such as Fe₃O₄ colloidal arrays, within the PBA-hydrogel. rsc.org As the hydrogel swells in the presence of glucose, the spacing between the nanoparticles increases, causing a red-shift in the diffraction wavelength and a visible color change. rsc.org Another method imprints optical microstructures, like holographic diffusers, onto the surface of the hydrogel. bham.ac.uk The glucose-induced swelling alters the dimensions of these microstructures, changing the light scattering properties, which can be measured with a simple photodiode or even a smartphone camera. nih.govbham.ac.uk These hydrogel-based systems offer a visually intuitive and potentially wearable format for biomarker monitoring. nih.gov

Glycoprotein (B1211001) and Biomarker Sensing

The diol-binding capability of phenylboronic acid extends beyond simple sugars to the detection of more complex biomolecules like glycoproteins, which have carbohydrate chains on their surface. nih.gov This has enabled the development of sensors for important clinical biomarkers. For example, PBA-modified electrodes have been successfully used to detect glycated hemoglobin (HbA1c), a crucial marker for long-term glycemic control in diabetic patients. nih.gov

Capacitive biosensors with immobilized aminophenylboronic acid have demonstrated the ability to detect glycoproteins such as human immunoglobulin G (IgG) and horseradish peroxidase. researchgate.netlu.se In one study, a sensor responded to IgG in a concentration range from 1.0 x 10⁻¹³ M to 1.0 x 10⁻⁷ M, achieving a very low limit of detection of 16 fM. lu.se Similarly, PBA-modified surfaces have been used in conjunction with quartz crystal microbalance (QCM) and surface plasmon resonance (SPR) transducers to detect larger biological entities like the hemagglutinin protein, a biomarker for the influenza A virus. nih.gov

Enzyme Inhibition and Modulatory Effects

Boronic acids, including this compound, are recognized for their ability to act as transition-state analog inhibitors of certain enzymes, particularly serine proteases and beta-lactamases. Their electrophilic boron atom can form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, effectively blocking its function.

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, is a major public health crisis. nih.gov These enzymes hydrolyze and inactivate β-lactam antibiotics like penicillins and cephalosporins. drugbank.com Boronic acid derivatives have been extensively investigated as inhibitors of these enzymes to restore the efficacy of existing antibiotics. nih.gov

This compound (also known by its PDB ligand code, CVB) has been identified as an inhibitor of Class C beta-lactamases. drugbank.com These enzymes are primarily cephalosporinases, and their inhibition is a key therapeutic goal. drugbank.comnih.gov The structure of this compound is designed to mimic the transition state of a cephalosporin (B10832234) substrate during hydrolysis by the β-lactamase. osti.gov The carboxyvinyl group is thought to mimic the C3/C4 carboxylate of β-lactam antibiotics, which is crucial for recognition and interaction within the enzyme's active site. osti.gov Studies on related boronic acid inhibitors show that the orientation of such carboxylate moieties is critical for binding affinity and specificity against different classes of β-lactamases. nih.gov For example, introducing a carboxylated chain at the ortho position of the phenyl ring can improve affinity for Class A carbapenemases like KPC-2, while meta-substituted derivatives show different inhibitory profiles. nih.gov The development of such boronic acid inhibitors represents a validated strategy for creating broad-spectrum inhibitors to combat antibiotic resistance. nih.govnih.gov

Broader Enzymatic Interactions and Ligand Binding

The boronic acid group is a key pharmacophore that enables interaction with a range of enzymes, particularly serine proteases. Arylboronic acids, in general, are recognized as potent competitive inhibitors of these enzymes. nih.gov The mechanism of inhibition involves the formation of a stable, reversible covalent bond between the boron atom and the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis. nih.gov This interaction is often pH-dependent. nih.gov

Notably, this compound has been identified as an inhibitor of Class C beta-lactamases. drugbank.com These enzymes are responsible for conferring bacterial resistance to a broad spectrum of beta-lactam antibiotics, including penicillins and cephalosporins. drugbank.com The inhibitory activity of this boronic acid derivative and others like it is crucial in the development of new strategies to combat antibiotic resistance. nih.gov

Beyond beta-lactamases, the broader class of arylboronic acids has demonstrated inhibitory activity against other serine proteases, such as chymotrypsin (B1334515) and subtilisin. nih.govmdpi.com Peptidic boronic acids, which incorporate a boronic acid moiety into a peptide scaffold, have shown significant potency against a variety of serine proteases, including those involved in cancer and viral replication. mdpi.comresearchgate.net The binding kinetics of boronic acid inhibitors are often characterized by a two-step process: an initial non-covalent binding followed by the formation of a covalent bond with the active site serine. nih.gov

The interaction is not limited to enzymes. Phenylboronic acid and its derivatives can form stable complexes with various biological ligands containing diol functionalities, such as those found in saccharides and glycoproteins. csuohio.edu This property has been exploited to develop synthetic lectin mimetics for glycan recognition. csuohio.edu Furthermore, complexation of phenylboronic acid with certain fluorescent molecules can enhance their affinity for proteins like bovine serum albumin (BSA), suggesting a role in developing novel protein labeling and sensing technologies. nih.gov

| Enzyme/Protein Class | Type of Interaction | Significance of Interaction | Reference |

|---|---|---|---|

| Class C Beta-Lactamases | Inhibition | Overcoming bacterial resistance to beta-lactam antibiotics. | drugbank.com |

| Serine Proteases (e.g., Chymotrypsin, Subtilisin) | Competitive Inhibition | Potential therapeutic agents for diseases involving protease dysregulation. | nih.govnih.govmdpi.com |

| Malaria Parasite Egress Serine Protease (SUB1) | Inhibition | Development of novel antimalarial drugs. | pnas.org |

| Prostate-Specific Antigen (PSA) | Inhibition | Potential for diagnostics and therapeutics in prostate cancer. | nih.gov |

| Glycoproteins/Saccharides | Reversible Covalent Binding | Development of synthetic lectins for glycan analysis and targeting. | csuohio.edu |

| Bovine Serum Albumin (BSA) | Enhanced Binding (in complex with fluorescent dyes) | Applications in protein labeling and bio-sensing. | nih.gov |

Bioconjugation Methodologies for Peptide and Polymer Systems

The chemical functionalities of this compound allow for its covalent attachment to various biomolecules and synthetic polymers, a process known as bioconjugation. These methodologies are critical for developing targeted drug delivery systems, diagnostic probes, and advanced biomaterials.

Peptide Conjugation: The carboxylic acid group of this compound is a common handle for conjugation to the free amine groups of peptides, such as the N-terminus or the side chain of lysine (B10760008) residues. This is typically achieved through amide bond formation facilitated by carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. The resulting peptide-boronic acid conjugates can be designed to target specific receptors or enzymes with high affinity and specificity. mdpi.com

Polymer Conjugation: The vinyl group of this compound makes it a suitable monomer for incorporation into polymer chains via various polymerization techniques. Advanced methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) allow for the synthesis of well-defined block copolymers with controlled molecular weight and architecture. nih.gov For instance, block copolymers containing a poly(phenylboronic acid) segment can be synthesized to create "smart" nanoparticles that respond to changes in pH or glucose concentration, making them promising for self-regulated drug delivery systems. nih.gov

Another approach involves the post-polymerization modification of pre-formed polymers. For example, polymers with reactive side chains, such as those containing amino groups, can be conjugated with the carboxylic acid of this compound using the same carbodiimide chemistry described for peptides.

| Biomolecule/System | Conjugation Method | Key Reagents | Resulting Conjugate | Potential Application | Reference |

|---|---|---|---|---|---|

| Peptides | Amide bond formation | EDC, NHS | Peptide-boronic acid conjugate | Targeted enzyme inhibitors, imaging probes | mdpi.com |

| Polymers (as a monomer) | RAFT Polymerization | Chain Transfer Agent (e.g., DMP) | Block copolymers with phenylboronic acid segments | Glucose-responsive drug delivery | nih.gov |

| Polymers (as a monomer) | ATRP | Initiator, Catalyst (e.g., Cu(I) complex) | Well-defined polymers with boronic acid functionality | Stimuli-responsive materials | nih.gov |

| Proteins (e.g., BSA) | Amide bond formation targeting Asp/Glu residues | EDC, NHS | Protein-phenylboronic acid conjugate | Lectin mimetics, targeted therapies | csuohio.edu |

Potential in Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a non-invasive radiotherapeutic modality for treating cancer. nih.gov The therapy is a two-step process: first, a non-radioactive boron-10 (B1234237) (¹⁰B) containing compound is administered to the patient, which preferentially accumulates in tumor cells. wikipedia.org In the second step, the tumor is irradiated with a beam of low-energy (thermal) neutrons. wikipedia.org The ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that produces high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei. nih.govwikipedia.org These particles have a very short path length, approximately the diameter of a single cell, which confines the cytotoxic damage primarily to the boron-containing tumor cells, thereby sparing the surrounding healthy tissue. wikipedia.org

The success of BNCT is highly dependent on the selective delivery of a sufficient concentration of ¹⁰B to the tumor cells. wikipedia.org An ideal boron delivery agent should have high tumor uptake and low concentration in normal tissues, resulting in high tumor-to-normal tissue and tumor-to-blood concentration ratios. wikipedia.org

Phenylboronic acid and its derivatives are being investigated as potential boron delivery agents for BNCT. nih.gov Phenylboronic acid itself has shown promise due to its good water solubility and low cytotoxicity, similar to the clinically used agent boronophenylalanine (BPA). nih.gov A recent study demonstrated that phenylboronic acid could be targeted to the nucleus of melanoma cells, which is a desirable characteristic for a BNCT agent. nih.gov The study found that the boron concentration of phenylboronic acid in B16F10 melanoma cells was 74.47 ± 12.17 ng/10⁶ cells, with a significant portion localizing in the nuclei. nih.gov

While direct studies on this compound for BNCT are not yet widely published, its structural features suggest potential in this area. The carboxylic acid and vinyl groups offer handles for conjugation to tumor-targeting moieties like antibodies or polymers, which could enhance its tumor selectivity and accumulation. youtube.com The development of such targeted conjugates is a key area of research for the next generation of BNCT agents. nih.gov

Catalytic Roles and Contributions of 4 Carboxyvin 2 Yl Phenylboronic Acid

Cooperative Catalysis in Organic Synthesis

Cooperative catalysis, where two or more distinct catalytic species work in concert to accelerate a chemical transformation, has emerged as a powerful strategy in organic synthesis. Arylboronic acids, including functionalized derivatives like 4-(Carboxyvin-2-YL)phenylboronic acid, can act as effective co-catalysts in various reactions, particularly in dehydrative condensation processes.

One prominent example of cooperative catalysis involving arylboronic acids is their use with nucleophilic bases like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). In this system, the arylboronic acid activates a carboxylic acid by forming a mixed anhydride (B1165640) intermediate. nih.gov The DMAPO then facilitates the subsequent nucleophilic attack by an amine, leading to the formation of an amide bond under azeotropic reflux conditions. nih.gov This dual activation strategy is often significantly more effective than using either catalyst individually. nih.gov The carboxyvinyl group in this compound could potentially influence the electronic properties of the boronic acid, thereby modulating its activity in such cooperative catalytic cycles.

Another approach involves the use of bifunctional catalysts where both acidic (boronic acid) and basic (amine) functionalities are present on the same support. For instance, polyacrylonitrile (B21495) fibers functionalized with both boronic acid and amine groups have demonstrated cooperative catalysis in the Henry reaction. acs.orgacs.org The spatial proximity of the acidic and basic sites allows for the simultaneous activation of both reactants. acs.org The structure of this compound, containing both an acidic boronic acid and a potentially reactive carboxyvinyl group, suggests its potential for immobilization onto supports to create heterogeneous catalysts with tailored properties for cooperative reactions.

Table 1: Examples of Cooperative Catalysis Systems Involving Arylboronic Acids

| Catalytic System | Reaction Type | Role of Boronic Acid | Co-catalyst/Functional Group | Reference |

| Arylboronic acid / DMAPO | Amide Synthesis (Dehydrative Condensation) | Activation of carboxylic acid | 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) | nih.gov |

| Boronic acid-amine bifunctionalized fibers | Henry Reaction | Lewis acid activation | Amine base | acs.orgacs.org |

| Arylboronic acid / Brønsted acid | Chromene Synthesis | Lewis acid activation | Brønsted acid | rsc.org |

Transition Metal-Mediated Catalysis

Arylboronic acids are cornerstone reagents in transition metal-mediated cross-coupling reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling. libretexts.org This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. This compound, with its arylboronic acid moiety, is a prime candidate for participation in such transformations, allowing for the introduction of the carboxyvinylphenyl group into a wide array of organic molecules.

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The presence of the carboxyvinyl group on the phenyl ring of this compound could influence the electronic nature of the aryl group, potentially affecting the rate and efficiency of the transmetalation step. A variety of palladium catalysts, often with phosphine (B1218219) ligands, are employed for these reactions. nih.gov

Beyond the Suzuki-Miyaura coupling, arylboronic acids can also participate in other transition metal-catalyzed reactions, such as the Heck reaction, although their role is less direct. The Heck reaction typically couples an unsaturated halide with an alkene. organic-chemistry.org While not a direct substrate, the functionalities present in this compound could be incorporated into molecules that subsequently undergo Heck-type couplings.

Table 2: General Conditions for Transition Metal-Mediated Cross-Coupling with Arylboronic Acids

| Reaction | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, KOH | Toluene, Dioxane, Water/Organic mixtures | libretexts.orgnih.govbeilstein-journals.org |

| Heck Reaction | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | organic-chemistry.orgarkat-usa.org |

Biocatalytic Applications and Bioreduction Processes

The unique chemical properties of boronic acids, particularly their ability to form reversible covalent bonds with diols, have led to their increasing use in biocatalytic and bio-related applications. acs.org Phenylboronic acid and its derivatives can be functionalized onto various supports, such as magnetic nanoparticles, to facilitate the capture and enrichment of biomolecules like enzymes. nih.gov This interaction is based on the formation of boronate esters with the cis-diol moieties present in glycoproteins, which constitute a large number of enzymes. nih.gov

The this compound molecule, with its carboxylic acid group, offers a convenient handle for covalent immobilization onto surfaces or polymers, while the boronic acid group remains available for interaction with biological molecules. This makes it a promising candidate for the development of materials for enzyme immobilization, biosensors, and affinity chromatography. nih.gov For instance, phenylboronic acid-functionalized materials have been successfully used to capture enzymes like urease, invertase, and alkaline phosphatase from complex mixtures. nih.gov

While direct involvement in bioreduction processes as a catalyst is less common, the ability to tether enzymes to a support using this compound can enhance the stability and reusability of biocatalysts in various biotransformations, including bioreduction reactions. The field of biocatalysis is rapidly expanding, with efforts focused on designing new enzymes and integrating chemical catalysts with biological systems. youtube.com The functional groups of this compound make it a versatile building block for creating such hybrid catalytic systems.

Table 3: Biocatalytic Applications of Functionalized Phenylboronic Acids

| Application | Principle of Boronic Acid Function | Example Biomolecule/Process | Reference |

| Enzyme Immobilization | Reversible covalent bonding with glycoprotein (B1211001) diols | Urease, Invertase, Alkaline Phosphatase | nih.gov |

| Affinity Chromatography | Specific binding to diol-containing ligands | Purification of glycoproteins and antibodies | nih.gov |

| Biosensing | Binding-induced changes in physical or chemical properties | Detection of saccharides and glycoproteins | acs.org |

Integration into Functional Materials and Polymer Architectures

Polymer and Hydrogel Systems

The incorporation of phenylboronic acid (PBA) moieties into polymer chains has led to the development of "smart" materials that can respond to specific environmental cues. nih.gov 4-(Carboxyvin-2-YL)phenylboronic acid is particularly suited for this purpose, as its vinyl group allows for straightforward copolymerization, while the boronic acid group imparts stimuli-responsive behavior.

Hydrogels and polymers containing PBA are renowned for their sensitivity to changes in pH and the concentration of polyol compounds, especially glucose. nih.govnih.govmit.edu The boronic acid group exists in equilibrium between an uncharged trigonal planar state and a charged tetrahedral state. mdpi.com This equilibrium is pH-dependent. The charged form can form stable, reversible covalent bonds (boronate esters) with 1,2- or 1,3-diols. nih.govresearchgate.net This interaction is the foundation for glucose-responsive systems, where the presence of glucose competitively binds to the boronic acid, leading to changes in the material's structure, such as swelling, dissolution, or dissociation of the polymer network. nih.govmit.edu

Detailed research findings have demonstrated the utility of this approach:

Injectable, Self-Healing Hydrogels: Researchers have developed injectable hydrogels by leveraging the dynamic and reversible complexation between phenylboronic acid and diols. mit.edu For instance, a hydrogel system was created using phenylboronic acid-modified gelatin and oxidized-dextran. nih.gov This material demonstrated significant injectability and self-healing properties, making it suitable for applications in bone tissue engineering. nih.gov The adhesion strength and compression stress of the hydrogel were notably enhanced by the presence of the boronic acid interactions. nih.gov

Glucose-Responsive Drug Delivery: The specific binding property between PBA and glucose has been extensively explored for creating self-regulated drug delivery systems. nih.gov By grafting PBA groups onto a hydrogel matrix, a material can be designed to release an encapsulated drug, such as insulin (B600854), in response to elevated glucose levels. researchgate.netrsc.org The competitive binding of glucose displaces the diol crosslinks within the hydrogel, increasing its permeability and triggering drug release. mdpi.comnih.gov

Multi-Responsive Systems: Boronic acid-modified polymers can be combined with other environmentally sensitive monomers to create materials that respond to multiple stimuli. nih.gov For example, nanoparticles synthesized from a block copolymer containing PBA, poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid), exhibited thermo-, pH-, and glucose-responsiveness. nih.gov

Table 1: Examples of Phenylboronic Acid-Based Polymer and Hydrogel Systems

| Polymer/Hydrogel System | Key Components | Stimuli-Response | Primary Application | Reference |

|---|---|---|---|---|

| Injectable Hydrogel | Phenylboronic acid modified gelatin, Oxidized-dextran | Shear-thinning (injectability), Self-healing | Bone tissue engineering | nih.gov |

| Responsive Nanoparticles | PNIPAM-b-PAPBA, Glucosamine-PNIPAM/Eu(III) | Temperature, pH, Glucose | Glucose-triggered drug delivery | nih.gov |

| Injectable Hydrogel | Polymers with pendant phenylboronic acid and glucose groups | Glucose, Shear stress | Glucose sensing, Drug delivery | mit.edu |

| Block Copolymer Micelles | Poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) | pH, Glucose, Temperature | Drug delivery systems | nih.gov |

Nanomaterial Functionalization (e.g., Chitosan (B1678972), PLGA, Mesoporous Silica)

Surface functionalization of nanomaterials with this compound or its derivatives like 4-carboxyphenylboronic acid (CPBA) enhances their utility for targeted drug delivery and diagnostics. The carboxylic acid group provides a convenient handle for covalent conjugation to the surfaces of various nanoparticles, while the boronic acid moiety acts as a targeting or sensing ligand.

Chitosan (CS) Nanoparticles: Chitosan is a biocompatible and biodegradable polysaccharide widely used in drug delivery. japsonline.com Its surface can be modified by conjugating CPBA to its primary amine groups, often via carbodiimide (B86325) chemistry using EDC and NHS. nih.gov This modification imparts a zwitterionic, charge-reversible characteristic to the chitosan nanoparticles. nih.gov The boronic acid can interact with sialic acid residues that are overexpressed on the surface of many cancer cells, facilitating targeted cellular uptake. nih.govnih.gov Studies have shown that CPBA-conjugated chitosan nanoparticles exhibit enhanced antitumor activity and improved drug accumulation in tumor models. nih.govnih.gov

Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA is a biodegradable polymer approved for therapeutic use, making PLGA nanoparticles a popular choice for drug delivery systems. mdpi.comresearchgate.net The surface of pre-formed PLGA nanoparticles can be functionalized to improve stability and achieve active targeting. nih.gov The carboxylic acid group of this compound can be activated and covalently bonded to amine-functionalized PLGA nanoparticles. Alternatively, PLGA can be copolymerized with a PEG linker that has a terminal group available for conjugation with the boronic acid compound. nih.gov This surface modification strategy allows the nanoparticles to target specific cells or tissues that overexpress diol-containing molecules on their surface. mdpi.comnih.gov

Mesoporous Silica (B1680970) Nanoparticles (MSNs): MSNs are versatile carriers with high surface area and tunable pore sizes, making them excellent candidates for drug delivery. nih.gov The silanol (B1196071) groups on the silica surface can be modified with organosilanes to introduce functional groups like amines. Subsequently, 4-carboxyphenylboronic acid can be covalently attached to these amine groups. Such functionalized MSNs have been designed as targeting agents for cancer therapy. In one study, MCM-41 silica functionalized with a boronic acid derivative was used to target breast cancer cells and deliver a cytotoxic agent. Phenylboron-modified magnetic mesoporous silica has also been developed for the selective capture and enrichment of cis-diol-containing biomolecules. semanticscholar.org

Table 2: Functionalization of Nanomaterials with Phenylboronic Acid Derivatives

| Nanomaterial | Functionalizing Agent | Conjugation Method | Key Feature/Application | Reference |

|---|---|---|---|---|

| Chitosan Nanoparticles | 4-Carboxyphenylboronic acid (CPBA) | Carbodiimide chemistry (EDC/NHS) | Tumor targeting via sialic acid interaction; pH-sensitivity | nih.govnih.gov |

| PLGA Nanoparticles | General Phenylboronic Acids | Covalent bonding to surface-functionalized PLGA | Targeted drug delivery; Controlled release | mdpi.comnih.gov |

| Mesoporous Silica (MCM-41) | 4-Carboxyphenylboronic acid (CPBA) | Adsorption and APTES functionalization | Targeting breast cancer cells | |

| Magnetic Mesoporous Silica | Phenylboronic acid silane (B1218182) coupling agent | One-step immobilization | Selective enrichment of cis-diol compounds | semanticscholar.org |

Layer-by-Layer (LbL) Assembly Approaches for Tunable Films and Microcapsules

Layer-by-Layer (LbL) assembly is a versatile technique for constructing multilayer thin films with nanoscale precision. mdpi.com This method relies on the sequential adsorption of complementary species. The reversible covalent bond formation between boronic acids and polyols provides a powerful driving force for LbL assembly. mdpi.comnih.gov

By using a polymer functionalized with this compound and a complementary polymer containing diol groups, such as poly(vinyl alcohol) (PVA) or certain polysaccharides, stimuli-responsive multilayer films can be constructed. mdpi.comnih.gov The assembly is typically performed at a pH where the boronate ester formation is favorable. The resulting films and microcapsules are stable under normal conditions but can be disassembled by a specific trigger.

The primary stimulus for disassembling these LbL structures is the addition of a competitive diol, like glucose. mdpi.com When exposed to a glucose solution, the glucose molecules displace the polymeric diol from the boronic acid sites, disrupting the interlayer crosslinks and leading to the erosion or decomposition of the film. mdpi.comnih.gov This glucose-responsive disassembly has been a major focus for developing self-regulated insulin delivery systems. mdpi.com In such systems, insulin can be encapsulated within PBA-modified LbL films or microcapsules. At high blood glucose levels, the film breaks down and releases the entrapped insulin. mdpi.com

Furthermore, the pH sensitivity of the boronic acid-diol interaction can also be used to tune the properties of the LbL assemblies. Changes in pH alter the binding equilibrium, which can modify the permeability or stability of the film. mdpi.com This dual responsiveness to both pH and sugar concentration makes these LbL systems highly tunable for sophisticated applications in drug delivery and biosensors. mdpi.com

Future Directions and Emerging Research Perspectives

Development of Novel Synthetic Routes and Modifications

The continuous quest for more efficient, cost-effective, and environmentally benign synthetic methodologies remains a cornerstone of chemical research. For 4-(carboxyvin-2-yl)phenylboronic acid and its analogs, future efforts are geared towards refining existing synthetic strategies and pioneering new ones.

Novel Synthetic Strategies: Current synthetic approaches often rely on established reactions like the Suzuki-Miyaura cross-coupling and saponification. sigmaaldrich.comresearchgate.net However, researchers are exploring novel catalytic systems and reaction pathways to improve yield, reduce waste, and simplify purification processes. researchgate.net The development of one-pot, multi-component reactions is a particularly attractive avenue, offering the potential to construct complex molecular architectures from simple precursors in a single, efficient operation. hallgroupchemistry.com Iron-catalyzed reactions, for instance, are being investigated as a more sustainable alternative to precious metal catalysts for creating various cyclic amines and other nitrogen-containing heterocycles. mdpi.com

Chemical Modifications for Tailored Functionality: Modification of the core this compound structure is a key strategy for tuning its properties for specific applications. Introducing different substituents onto the phenyl ring can significantly alter the compound's electronic properties, pKa, and binding affinities. japsonline.comjapsonline.com For example, the addition of fluorine atoms has been shown to lower the pKa, making the boronic acid more effective at physiological pH. japsonline.comjapsonline.com

Furthermore, conjugation with polymers like chitosan (B1678972) and polyethylene (B3416737) glycol (PEG) is a widely explored modification. japsonline.comnih.gov These polymer conjugates often exhibit enhanced stability, biocompatibility, and can be formulated into nanoparticles, hydrogels, and other advanced materials for drug delivery and sensing applications. japsonline.comnih.gov The development of new bioconjugation techniques, sometimes referred to as 'click' chemistry, facilitates the precise attachment of these boronic acids to biological molecules and materials. hallgroupchemistry.com

| Synthetic Strategy | Description | Potential Advantages | Reference |

| Iron-Catalyzed Cyclization | Use of iron catalysts for the synthesis of N-aryl azacycles from arylhydrazines and other precursors. | More sustainable and cost-effective than precious metal catalysis. | mdpi.com |

| Multi-Component Reactions | Combining multiple reactants in a single reaction vessel to form a complex product, streamlining the synthetic process. | Increased efficiency, reduced waste, and simplified purification. | hallgroupchemistry.com |

| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch-wise fashion. | Better control over reaction parameters, improved safety, and easier scalability. | N/A |

| Biocatalysis | Utilizing enzymes to catalyze specific steps in the synthetic pathway. | High selectivity, mild reaction conditions, and environmentally friendly. | N/A |

Exploration of New Biomedical Targets and Therapeutic Modalities

The unique ability of phenylboronic acids to form reversible covalent bonds with diols makes them particularly interesting for biomedical applications. This property allows them to target specific biomolecules, such as carbohydrates found on cell surfaces.

Targeting Cancer Cells: A significant area of research focuses on the development of phenylboronic acid-based anticancer agents. nih.gov Many cancer cells overexpress sialic acid residues on their surface, which can be specifically targeted by boronic acids. nih.govnih.gov This interaction can be exploited to deliver chemotherapeutic drugs directly to tumor sites, thereby increasing efficacy and reducing side effects. nih.govnih.gov Nanoparticles decorated with phenylboronic acid have demonstrated enhanced tumor targeting, improved drug retention within cells, and superior antitumor activity in preclinical models. nih.gov

Enzyme Inhibition: this compound and its derivatives have been identified as inhibitors of certain enzymes, such as AmpC β-lactamase. nih.gov This enzyme is responsible for conferring resistance to a broad range of penicillin and cephalosporin (B10832234) antibiotics in bacteria. drugbank.com By inhibiting AmpC β-lactamase, these boronic acid compounds could potentially restore the effectiveness of existing antibiotics against resistant bacterial strains. Structural studies, including X-ray crystallography, have provided detailed insights into how these inhibitors bind to the active site of the enzyme, guiding the design of more potent and selective compounds. nih.gov

Emerging Therapeutic Areas: Beyond cancer and infectious diseases, researchers are exploring the potential of phenylboronic acid derivatives in other therapeutic areas. For instance, their ability to interact with catechols has led to investigations into their role in modulating neurological pathways. The development of G protein-biased agonists for the kappa opioid receptor is another promising avenue for creating potent analgesics with fewer side effects. nih.gov Furthermore, the involvement of 4-carboxyglutamate in conditions like osteoporosis and plaque atherosclerosis suggests that molecules targeting this modified amino acid could have therapeutic potential. nih.gov

| Biomedical Target | Therapeutic Modality | Mechanism of Action | Reference |

| Sialic Acid on Cancer Cells | Targeted Drug Delivery | Phenylboronic acid binds to overexpressed sialic acids on tumor cells, facilitating targeted delivery of anticancer drugs. | nih.govnih.gov |

| AmpC β-lactamase | Enzyme Inhibition | The boronic acid forms a covalent adduct with a key serine residue in the enzyme's active site, inhibiting its function. | nih.gov |

| Kappa Opioid Receptor | Receptor Agonism | Serves as a scaffold for designing potent and selective agonists for pain management. | nih.gov |

| Glucose | Glucose-Responsive Insulin (B600854) Delivery | Reversible binding to glucose triggers the release of insulin from a carrier system. | japsonline.comnih.gov |

Advancements in Integrated Sensing and Delivery Systems

The dual functionality of phenylboronic acids as both recognition elements and responsive moieties has spurred the development of "smart" systems that can both sense a specific analyte and trigger a therapeutic response. nih.govnih.gov

Glucose Sensing and Insulin Delivery: A major focus of this research is the creation of closed-loop systems for diabetes management. mdpi.comresearchgate.net These systems typically consist of a phenylboronic acid-based glucose sensor integrated with an insulin reservoir. When blood glucose levels rise, the boronic acid binds to glucose, causing a conformational change in the system that triggers the release of insulin. japsonline.comnih.gov This approach has been realized in various platforms, including hydrogels, micelles, and nanoparticles. nih.govnih.govmdpi.comresearchgate.net The development of injectable and self-healing hydrogels is particularly promising for creating long-lasting, implantable glucose-monitoring and insulin-delivery devices. nih.govmdpi.com

Targeted Delivery and Release: In cancer therapy, integrated systems are being designed to not only target tumor cells but also to release their therapeutic payload in response to the tumor microenvironment. japsonline.comnih.gov For example, nanoparticles functionalized with phenylboronic acid can accumulate in tumors through both passive (the enhanced permeability and retention effect) and active (binding to sialic acid) targeting. nih.gov The acidic environment of the tumor can then trigger the release of the encapsulated drug. Some advanced systems are designed to facilitate escape from the lysosome, a cellular compartment that can degrade nanomedicines, thereby enhancing the therapeutic effect. nih.gov

Advanced Sensing Platforms: The integration of phenylboronic acids with various nanomaterials is leading to highly sensitive and selective sensing platforms. Gold nanoparticles functionalized with 4-mercaptophenylboronic acid have been used to create electrochemical sensors for detecting analytes like catechol and for monitoring enzyme activity. nih.gov Photonic crystal hydrogels incorporating phenylboronic acid units can detect glucose through a colorimetric change, offering a visual and user-friendly diagnostic tool. rsc.org

Computational and Theoretical Studies in Structure-Activity Relationship Elucidation

Computational and theoretical methods play an increasingly vital role in understanding and predicting the behavior of molecules like this compound. These approaches provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Studies: DFT calculations are widely used to investigate the molecular structure, electronic properties, and vibrational frequencies of phenylboronic acid derivatives. researchgate.net These studies can elucidate the geometric parameters of the molecule, including bond lengths and angles, and can model how the molecule interacts with solvents and other molecules. researchgate.net By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict the molecule's reactivity and electronic behavior. researchgate.net

Structure-Activity Relationship (SAR) Analysis: Computational methods are instrumental in elucidating the structure-activity relationship (SAR) of phenylboronic acid-based compounds. nih.gov By systematically modifying the structure of a lead compound in silico and calculating its predicted binding affinity or activity, researchers can identify which structural features are crucial for its function. nih.gov This information is invaluable for designing new derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, computational docking studies can predict how a boronic acid inhibitor will bind to the active site of an enzyme, guiding the rational design of more effective drugs. nih.gov

Deep Learning and AI: More recently, deep learning and artificial intelligence (AI) are being applied to predict biological activity and identify potential drug targets. nih.gov For instance, deep neural networks have been developed to identify potential 4-carboxyglutamate sites in proteins, which could help in understanding diseases where this modification plays a role. nih.gov As these computational tools become more sophisticated, they will undoubtedly accelerate the discovery and development of new boronic acid-based therapeutics and diagnostics.

| Computational Method | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Elucidation of molecular structure and properties. | Geometric parameters, electronic structure, vibrational frequencies, solvent effects. | researchgate.net |

| Molecular Docking | Predicting the binding mode of a ligand to a receptor. | Identification of key interactions, guiding rational drug design. | nih.gov |

| Structure-Activity Relationship (SAR) | Correlating chemical structure with biological activity. | Identification of key functional groups for potency and selectivity. | nih.gov |

| Deep Learning | Predicting post-translational modification sites. | Identification of potential biological targets and disease biomarkers. | nih.gov |

Interdisciplinary Research Avenues with Materials Science and Engineering

The unique chemical properties of this compound and its derivatives make them highly attractive building blocks for the creation of advanced functional materials. This has opened up numerous interdisciplinary research avenues at the intersection of chemistry, materials science, and engineering.

Smart Polymers and Hydrogels: Phenylboronic acid moieties are being incorporated into polymer backbones to create "smart" materials that can respond to external stimuli such as pH and the presence of specific molecules like glucose. nih.govnih.gov These responsive polymers can be formulated into hydrogels that exhibit reversible swelling and shrinking, a property that is being harnessed for applications in drug delivery, tissue engineering, and soft robotics. nih.govmdpi.com The dynamic nature of the boronate ester bond can also impart self-healing properties to these materials, allowing them to repair damage autonomously. nih.gov

Functional Nanomaterials: The functionalization of nanomaterials, such as gold nanoparticles, graphene, and carbon nanotubes, with phenylboronic acids is a burgeoning field of research. nih.govasu.edu These hybrid materials combine the unique properties of the nanomaterial with the specific recognition capabilities of the boronic acid. For example, single-walled carbon nanotubes wrapped with phenylboronic acid-grafted polymers have been shown to act as fluorescent sensors for saccharides. asu.edu Graphene oxide-based membranes incorporating boronic acids are being explored for advanced filtration and separation processes. imperial.ac.uk